molecular formula C24H31N3O B1193841 2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Cat. No. B1193841
M. Wt: 377.53
InChI Key: NBHMEDLJHJCMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG7-171 is a bioactive chemical.

Scientific Research Applications

Antioxidant Properties

  • Synthesis and Antioxidant Properties: Compounds similar to 2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide have been synthesized and evaluated for their antioxidant activity. For instance, N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives exhibited considerable antioxidant activity, comparable to standard antioxidants. This is attributed to the attachment of halogens at specific positions in the phenyl ring, enhancing the efficacy of the indole nucleus as an antioxidant agent (Gopi & Dhanaraju, 2020).

Synthesis and Evaluation for Pharmaceutical Use

  • Novel Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives of the compound , were evaluated for their potential as antipsychotic agents. These compounds showed antipsychotic-like profiles in behavioral tests without interacting with dopamine receptors, a unique feature compared to clinically available antipsychotics (Wise et al., 1987).

Anti-Inflammatory and Antimicrobial Properties

  • Design and Synthesis for Anti-Inflammatory Drugs: Indole acetamide derivatives, including compounds structurally related to 2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide, have been synthesized and characterized for their potential as anti-inflammatory drugs. These compounds have shown promising activity against cyclooxygenase domains, COX-1 and 2, suggesting their utility in anti-inflammatory applications (Al-Ostoot et al., 2020).
  • Antimicrobial and Antioxidant Agents: Derivatives of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, similar to the compound , have been synthesized and exhibited potent antimicrobial activity against various bacteria and fungi. Additionally, these compounds showed significant antioxidant activity (Naraboli & Biradar, 2017).

Anticonvulsant and Antisecretory Activities

  • Anticonvulsant Activity: Research indicates that omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have been synthesized and evaluated for their anticonvulsant properties. Compounds with structural similarities to 2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide showed potential as anticonvulsants (Aktürk et al., 2002).
  • Gastric Antisecretory Activity: Indole-1-alkanamides and pyrrole-1-alkanamides, structurally related to the compound , have shown significant gastric antisecretory activity. This suggests their potential use in treating conditions involving gastric acid secretion (Bell et al., 1977).

properties

Product Name

2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Molecular Formula

C24H31N3O

Molecular Weight

377.53

IUPAC Name

2-[4-(diethylamino)phenyl]-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

InChI

InChI=1S/C24H31N3O/c1-4-26(5-2)22-13-11-20(12-14-22)18-24(28)25-15-8-16-27-19(3)17-21-9-6-7-10-23(21)27/h6-7,9-14,17H,4-5,8,15-16,18H2,1-3H3,(H,25,28)

InChI Key

NBHMEDLJHJCMEZ-UHFFFAOYSA-N

SMILES

O=C(NCCCN1C(C)=CC2=C1C=CC=C2)CC3=CC=C(N(CC)CC)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TG7-171;  TG7 171;  TG7171.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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